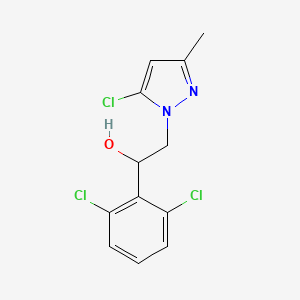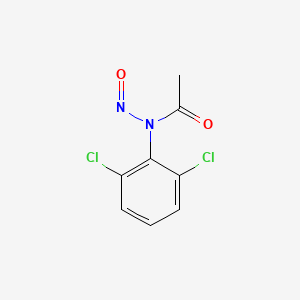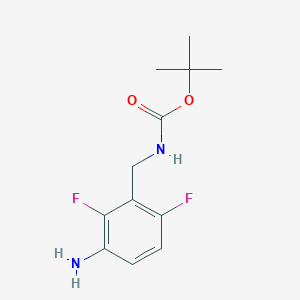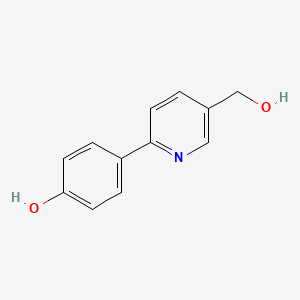![molecular formula C22H16ClN5S B14016331 4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide CAS No. 58285-66-8](/img/structure/B14016331.png)
4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have found applications in various fields such as pharmaceuticals, agrochemicals, and dyes . This compound, in particular, has garnered interest due to its potential biological activities and its structural uniqueness.
Vorbereitungsmethoden
The synthesis of 4-(2-Chlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . The reaction conditions often include the use of solvents like dioxane and catalysts such as triethylamine. The mixture is usually refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) .
Analyse Chemischer Reaktionen
4-(2-Chlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl and pyrazole moieties.
Common reagents used in these reactions include hydrazonoyl chlorides and bromoacetyl derivatives . The major products formed from these reactions are often thiazolyl-pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide involves its interaction with molecular targets such as the epidermal growth factor receptor kinase (EGFR). The compound binds to the active site of EGFR, inhibiting its activity and thereby exerting anticancer effects . The pathways involved in this mechanism include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-(2-Chlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide can be compared with other pyrazole derivatives and thiazole-containing compounds. Similar compounds include:
3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolyl-pyrazole derivatives: These compounds are formed from the reaction of pyrazole derivatives with hydrazonoyl chlorides and show significant anticancer activities.
Eigenschaften
CAS-Nummer |
58285-66-8 |
|---|---|
Molekularformel |
C22H16ClN5S |
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
4-[(2-chlorophenyl)diazenyl]-3,5-diphenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C22H16ClN5S/c23-17-13-7-8-14-18(17)25-26-20-19(15-9-3-1-4-10-15)27-28(22(24)29)21(20)16-11-5-2-6-12-16/h1-14H,(H2,24,29) |
InChI-Schlüssel |
HKMFTEZOWQIZMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C(=S)N)C3=CC=CC=C3)N=NC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



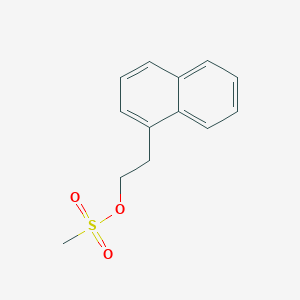
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
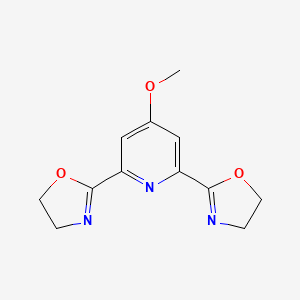

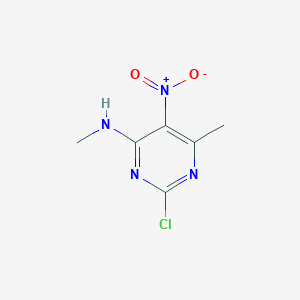
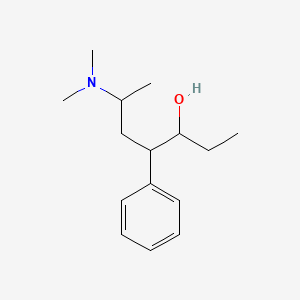
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
